molecular formula C27H20FN3O6S B11623281 ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11623281
M. Wt: 533.5 g/mol
InChI Key: DZZAOBWWBICRFG-HMAPJEAMSA-N
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Description

Ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The 4-fluorophenyl, 2-nitrophenyl, and furan-2-yl groups are introduced through various substitution reactions.

    Final esterification: The carboxylate group is esterified to form the ethyl ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the nitro group to an amine.

    Substitution: Various substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with different substituents. Examples include:

  • Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2Z)-5-(4-bromophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The unique combination of substituents in ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H20FN3O6S

Molecular Weight

533.5 g/mol

IUPAC Name

ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20FN3O6S/c1-3-36-26(33)23-15(2)29-27-30(24(23)16-8-10-17(28)11-9-16)25(32)22(38-27)14-18-12-13-21(37-18)19-6-4-5-7-20(19)31(34)35/h4-14,24H,3H2,1-2H3/b22-14-

InChI Key

DZZAOBWWBICRFG-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])S2)C

Origin of Product

United States

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